molecular formula C20H20ClN3O B12172827 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B12172827
M. Wt: 353.8 g/mol
InChI Key: QSLMEOXULJQKKP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a pyrrolyl group attached to a butanamide backbone.

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the chlorophenyl intermediate.

    Pyridinylmethylation: The chlorophenyl intermediate is then reacted with pyridine-2-carboxaldehyde in the presence of a base to introduce the pyridinylmethyl group.

    Pyrrolylation: The resulting compound is further reacted with pyrrole under acidic or basic conditions to attach the pyrrolyl group.

    Amidation: Finally, the compound undergoes amidation with butanoyl chloride to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrrol-1-yl)butanamide can be compared with other similar compounds, such as:

    3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-imidazol-1-yl)butanamide: This compound has an imidazole ring instead of a pyrrole ring, which may result in different biological activities and chemical properties.

    3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide:

    3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-(1H-triazol-1-yl)butanamide: The triazole ring may impart unique properties, making it suitable for different research and industrial applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H20ClN3O

Molecular Weight

353.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C20H20ClN3O/c21-18-8-6-16(7-9-18)17(15-24-11-3-4-12-24)13-20(25)23-14-19-5-1-2-10-22-19/h1-12,17H,13-15H2,(H,23,25)

InChI Key

QSLMEOXULJQKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CC(CN2C=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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